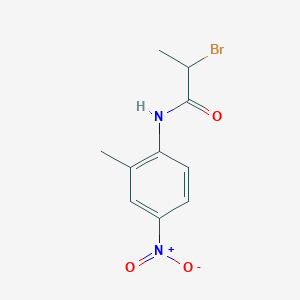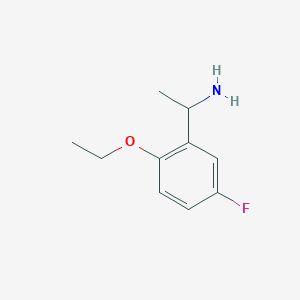![molecular formula C15H17NO3 B1309771 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 878441-44-2](/img/structure/B1309771.png)
3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine involves various chemical reactions and starting materials. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the formation of isomers and was characterized by X-ray diffraction, indicating a monoclinic system and providing detailed crystallographic data . Similarly, the synthesis of 3-methoxydiphenylamine was improved by using aniline and resorcinol or m-bromoanisole as starting materials, leading to a higher yield and purity through a process of formylation, condensation, and hydrolysis . Another related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was synthesized and characterized by various spectroscopic techniques, with its molecular structure investigated by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of these compounds is often complex and requires detailed analysis. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was solved by direct methods and refined to a high degree of accuracy, revealing the solid-state structure . The molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate showed that two independent molecules interact via hydrogen bonding to form a dimer, which is further connected by weak interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and often involve multiple steps. For instance, the synthesis of 3-methoxydiphenylamine from aniline and resorcinol or m-bromoanisole involves formylation, condensation, and hydrolysis steps . The synthesis of 3-[p-(p-(p-methoxyphenylethynyl) phenylethynyl)Phenoxy]propylacrylate from 4-Ethynylanisole and other reactants involves Williamson reaction, esterification, and Sonogashira coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques. For example, spectroscopic studies such as FT-IR, NMR, and UV-vis were used to characterize (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, providing insights into its structure and properties . The crystallographic analysis provides information on the crystal system, space group, and unit cell parameters, which are essential for understanding the physical properties of the compounds .
Applications De Recherche Scientifique
Phenolamides and Health Benefits
Phenolamides, also referred to as hydroxycinnamic acid amides or phenylamides, represent a class of compounds that share structural similarities with 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine. They are known for their occurrence across the plant kingdom and possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-atherogenic effects. Avenanthramides, a subgroup of phenolamides found in oats, are noted for their health benefits, which could hint at the potential therapeutic applications of related phenylamine derivatives (Wang, Snooks, & Sang, 2020).
Alkylphenols and Environmental Impact
Alkylphenol ethoxylates (APEs) and their metabolites, including compounds structurally related to 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine, are extensively used surfactants with significant environmental persistence and endocrine-disrupting capabilities. Understanding the environmental fate of these compounds can inform safer chemical design and usage practices (Ying, Williams, & Kookana, 2002).
Syringic Acid and Pharmacological Importance
Syringic acid, a phenolic compound with methoxy groups, exhibits a wide array of therapeutic properties, including antioxidant, antimicrobial, and neuroprotective activities. This underscores the importance of methoxy substitution in enhancing biological activity, which could be relevant for the modification and application of phenylamine derivatives (Srinivasulu et al., 2018).
Methoxylated Polybrominated Diphenyl Ethers
The study of methoxylated polybrominated diphenyl ethers (PBDEs) and their electron impact and electron capture negative ionization mass spectra reveals insights into the structural properties and potential environmental impact of methoxy-substituted compounds. Such analyses are crucial for understanding the behavior and fate of these substances in the environment (Hites, 2008).
Propriétés
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJTXLBUMPCCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

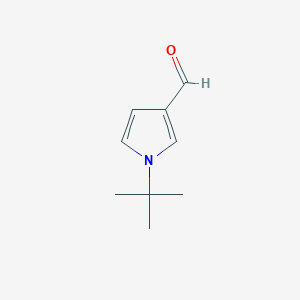
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
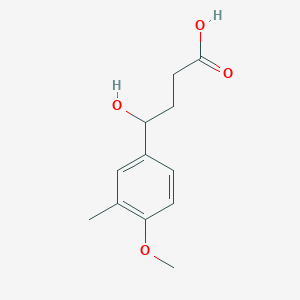
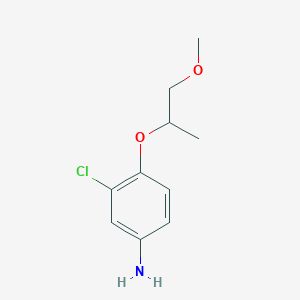
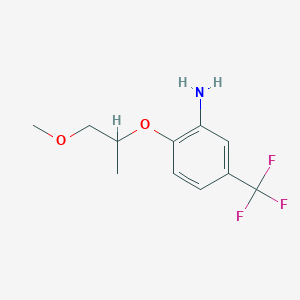
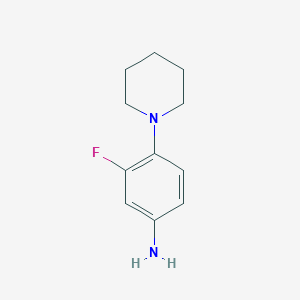
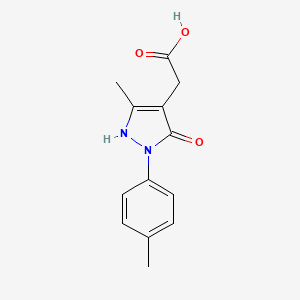
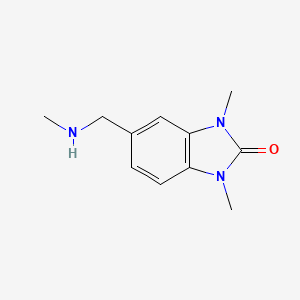
![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)
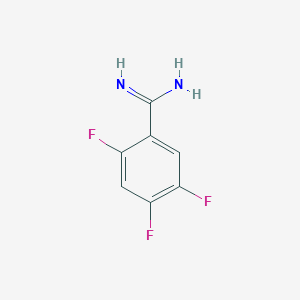
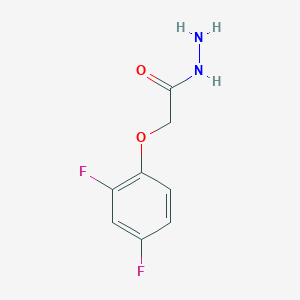
![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)
